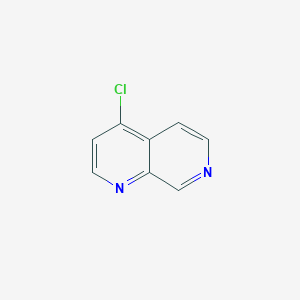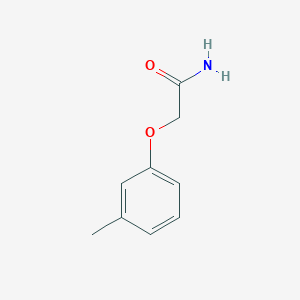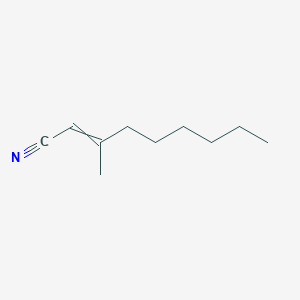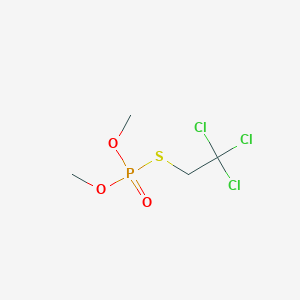
O,O-Dimethyl S-(2,2,2-trichloroethyl) phosphorothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Dimethyl S-(2,2,2-trichloroethyl) phosphorothioate, commonly known as Dicrotophos, is an organophosphate insecticide that is widely used in agriculture to control pests. It is a colorless, odorless, and highly toxic liquid that can cause severe health problems if ingested or inhaled. Despite its toxic nature, Dicrotophos is still used extensively in many countries due to its effectiveness in controlling pests.
Wirkmechanismus
Dicrotophos works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and other animals. This leads to the accumulation of acetylcholine, which causes overstimulation of the nervous system and ultimately results in paralysis and death.
Biochemische Und Physiologische Effekte
Dicrotophos can have a range of biochemical and physiological effects on both target and non-target organisms. In insects, it can cause muscle tremors, paralysis, and death. In mammals, it can cause respiratory distress, seizures, and even death in severe cases. It can also have long-term effects on the nervous system, leading to chronic health problems.
Vorteile Und Einschränkungen Für Laborexperimente
Dicrotophos is commonly used in laboratory experiments to study the effects of organophosphate insecticides on various organisms. Its advantages include its high potency and effectiveness in controlling pests, as well as its ability to be easily synthesized and purified. However, its limitations include its high toxicity and potential for long-term effects on the environment and non-target organisms.
Zukünftige Richtungen
There are several future directions for research on Dicrotophos and other organophosphate insecticides. These include developing more environmentally friendly alternatives to Dicrotophos, studying the long-term effects of exposure to these chemicals on human health, and developing new methods for controlling pests that do not rely on toxic chemicals. Additionally, research is needed to better understand the mechanisms of action of these chemicals and their effects on non-target organisms.
Synthesemethoden
Dicrotophos can be synthesized by reacting O,O-dimethyl phosphorodithioate with 2,2,2-trichloroethanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of Dicrotophos, which can then be purified and used as an insecticide.
Wissenschaftliche Forschungsanwendungen
Dicrotophos has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be highly effective in controlling a wide range of pests, including aphids, thrips, and mites. However, it is also highly toxic to non-target organisms such as bees, birds, and fish, and can have long-lasting effects on the environment.
Eigenschaften
CAS-Nummer |
1886-01-7 |
|---|---|
Produktname |
O,O-Dimethyl S-(2,2,2-trichloroethyl) phosphorothioate |
Molekularformel |
C4H8Cl3O3PS |
Molekulargewicht |
273.5 g/mol |
IUPAC-Name |
1,1,1-trichloro-2-dimethoxyphosphorylsulfanylethane |
InChI |
InChI=1S/C4H8Cl3O3PS/c1-9-11(8,10-2)12-3-4(5,6)7/h3H2,1-2H3 |
InChI-Schlüssel |
GNKLHIRYOZCFMO-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)SCC(Cl)(Cl)Cl |
Kanonische SMILES |
COP(=O)(OC)SCC(Cl)(Cl)Cl |
Andere CAS-Nummern |
1886-01-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



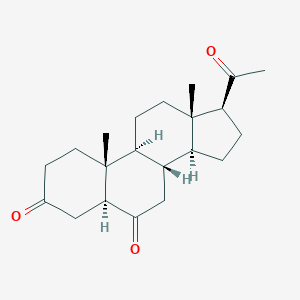
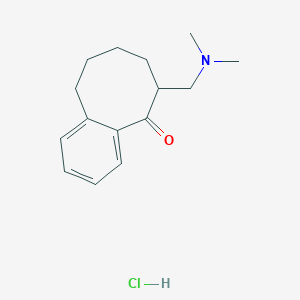
![Bicyclo[3.1.0]hexane-2-undecanoic acid, methyl ester](/img/structure/B155601.png)
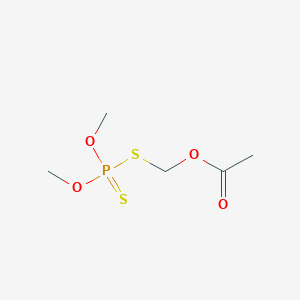
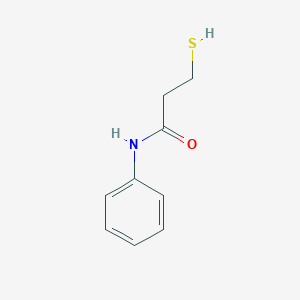
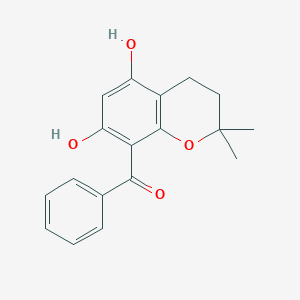
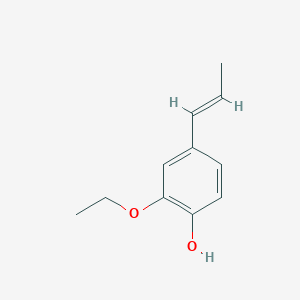
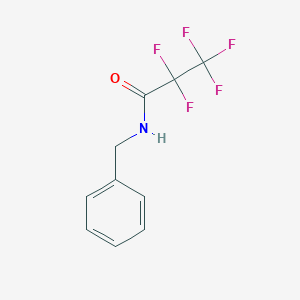
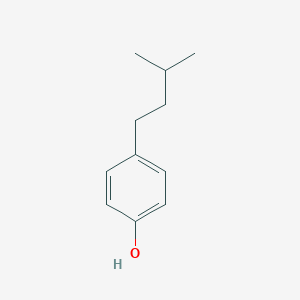
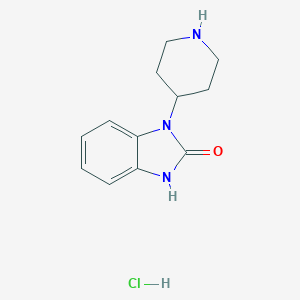
![1-(5-hydroxy-2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B155621.png)
